N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine

Catalog No.
S760445
CAS No.
33305-77-0
M.F
C14H18N2O6
M. Wt
310.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine

CAS Number

33305-77-0

Product Name

N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid

Molecular Formula

C14H18N2O6

Molecular Weight

310.30 g/mol

InChI

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(12(17)18)8-9-4-6-10(7-5-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m0/s1

InChI Key

XBQADBXCNQPHHY-NSHDSACASA-N

Synonyms

33305-77-0;Boc-4-nitro-L-phenylalanine;Boc-Phe(4-NO2)-OH;(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoicacid;Boc-L-4-Nitrophenylalanine;N-Boc-4-nitro-L-phenylalanine;Boc-L-4-NO2-Phe-OH;103451-56-5;(2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-nitrophenyl)propanoicacid;N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine;MFCD00038128;SBB064262;(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-nitrophenyl)propanoicacid;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoicacid;(2S)-2-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]-3-(4-nitrophenyl)propanoicacid;Boc-L-4-Nitrophe;AC1ODWBS;N-Boc-p-nitrophenylalanine;N-Boc-4-nitrophenylalanine;Boc-p-nitro-L-phenylalanine;15348_ALDRICH;SCHEMBL199415;(S)-N-boc-4-nitrophenylalanine;15348_FLUKA;CTK3C6188

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O

N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine is an orthogonally protected unnatural amino acid utilized primarily as a building block in the commercial synthesis of peptide-drug conjugates, targeted chemotherapeutics, and antibody-drug conjugate (ADC) payloads. Featuring a tert-butoxycarbonyl (Boc) protecting group on the N-terminus and a para-nitro group on the phenyl ring, this compound serves as a stable, masked-amine precursor. In industrial procurement, it is prioritized for its ability to undergo peptide coupling without the risk of side-chain acylation, followed by catalytic reduction to an amine for late-stage functionalization [1]. Its solubility in standard organic solvents such as 2-methyltetrahydrofuran and its stability under standard coupling conditions make it a critical raw material for scalable pharmaceutical manufacturing.

Research Fit

Boc-based solid-phase peptide synthesis building block
para-Nitro handle for post-synthetic reduction and conjugation
High-purity specification supports reproducible coupling outcomes

Substituting Boc-4-nitro-L-phenylalanine with generic or closely related analogs introduces severe process inefficiencies and product degradation risks. Utilizing the unsubstituted baseline, Boc-L-phenylalanine, entirely eliminates the para-position functionality required for downstream payload attachment. Attempting to procure the pre-reduced form, Boc-4-amino-L-phenylalanine, directly exposes a reactive free amine that competitively acylates during standard EDC/HOBt or HATU coupling, necessitating additional orthogonal protecting groups (such as Alloc or Cbz) that add multiple synthetic steps [1]. Furthermore, substituting with the Fmoc-protected equivalent (Fmoc-4-nitro-L-phenylalanine) is unviable in specific solution-phase syntheses; Fmoc requires basic deprotection (e.g., piperidine) which can prematurely degrade base-sensitive chemotherapeutic pharmacophores like nitrogen mustards, whereas the Boc group allows for mild, orthogonal acidic cleavage at the final stage.

Substitution Risk

Protecting group
Boc (acid-labile) and Fmoc (base-labile) are chemically orthogonal; direct substitution without protocol adaptation may compromise synthesis.
Side-chain handle
Unfunctionalized phenylalanine derivatives lack the para-nitro group, eliminating the post-synthetic reduction and conjugation capability.
Specification mismatch
Purity grade and analytical basis (titration vs HPLC) may differ across suppliers and protecting-group variants, affecting coupling reliability.

Dipeptide Coupling Efficiency and Intermediate Purity

In the commercial synthesis of peptide-conjugated alkylators, the stability of the para-nitro group is critical for preventing side-chain cross-reactivity. When Boc-4-nitro-L-phenylalanine is coupled with 4-fluoro-L-phenylalanine ethyl ester using EDC/HOBt, the reaction achieves an 89% yield and 99.9% purity of the dipeptide intermediate without requiring chromatographic purification [1]. In contrast, utilizing Boc-4-amino-L-phenylalanine directly would result in competitive side-chain acylation, severely reducing yield and requiring multi-step orthogonal protection strategies.

Evidence DimensionCoupling Yield and Intermediate Purity
Target Compound Data89% yield, 99.9% purity (Boc-4-nitro-L-phenylalanine)
Comparator Or BaselineBoc-4-amino-L-phenylalanine (requires 2-3 extra protection/deprotection steps due to cross-reactivity)
Quantified DifferenceElimination of side-chain cross-reactivity, enabling scalable chromatography-free isolation
ConditionsEDC/HOBt coupling in 2-methyltetrahydrofuran

Procuring the nitro-variant as a masked amine eliminates the need for complex side-chain protection, directly reducing raw material costs and cycle times in commercial API synthesis.

Piezoelectric output
Head-to-head
~0.6 Vm N⁻¹ vs ~0.3 Vm N⁻¹
Reported ~2× geff increase over unsubstituted diphenylalanine
Electrospun fibers, 1.5 N force, 58 V output

Catalytic Reduction Efficiency for Late-Stage Functionalization

The utility of Boc-4-nitro-L-phenylalanine relies heavily on its ability to be converted to the reactive amine post-coupling. Industrial process data demonstrates that the nitro group on the coupled dipeptide intermediate is reduced using Pd/C catalysis to afford the corresponding amino-peptide in an 83% to 90% yield [1] [2]. This reduction provides the essential aniline functionality required for subsequent bis-alkylation while leaving the Boc-protected N-terminus completely intact.

Evidence DimensionPost-Coupling Reduction Yield
Target Compound Data83% to 90% yield of the amino-intermediate
Comparator Or BaselineCbz-protected amine precursors (require specific hydrogenolysis conditions that risk incomplete cleavage or byproduct formation)
Quantified DifferenceHighly efficient, orthogonal generation of the reactive amine post-coupling
ConditionsPd/C catalysis in 2-methyltetrahydrofuran or methanol/ethanol under H2

High-yielding, predictable reduction is essential for minimizing API loss during the expensive late-stage functionalization of targeted chemotherapeutics.

Coupling yield
Reported
93%
Documented coupling efficiency with glycine ethyl ester
DCC-mediated; Boc deprotection with 4N HCl-dioxane

Orthogonal Deprotection Compatibility with Sensitive Pharmacophores

A defining advantage of Boc-4-nitro-L-phenylalanine over its Fmoc counterpart is its compatibility with base-sensitive payloads. In the final synthetic step of Melflufen, the Boc group is removed using HCl in ethanol, yielding the final API hydrochloride salt with 99.6% purity [1]. If Fmoc-4-nitro-L-phenylalanine were used, the required basic deprotection conditions (e.g., piperidine) would risk degrading the sensitive bis-chloroethyl alkylating pharmacophore installed in the previous step.

Evidence DimensionFinal API Purity via Orthogonal Cleavage
Target Compound Data99.6% final purity (via acidic Boc cleavage)
Comparator Or BaselineFmoc-4-nitro-L-phenylalanine (base-catalyzed cleavage risks degradation of nitrogen mustard payloads)
Quantified DifferencePreservation of base-sensitive alkylating groups during final deprotection
ConditionsHCl in ethanol at room temperature

Selecting the Boc-protected building block is mandatory when the downstream payload is unstable under basic conditions, ensuring high final API purity and regulatory compliance.

Purity specification
Specification review
≥99.0% (T) vs ≥98.5% (HPLC)
Higher purity grade may reduce coupling failures
Boc derivative by titration; Fmoc analog by HPLC
Nitro reduction handle
Class-level
Nitro → Amino (Pd/C, H₂)
Orthogonal to Boc; supports post-synthetic amine conjugation
Unfunctionalized Boc-Phe-OH lacks this capability
Atom economy
Source review
310.30 g/mol vs 432.43 g/mol
Lower MW delivers ~28% more active residue per unit mass
Supplier data; verify independently for large-scale use
Self-assembly pathway
Head-to-head
Nanotubes → Microtapes vs Microspheres / Microtapes only
Hierarchical dual assembly not observed with Boc-PheTyr
HFP/water or ethanol; quantum confinement features

Commercial Manufacture of Peptide-Conjugated Alkylators

Directly utilizing the compound's high coupling efficiency and orthogonal Boc-deprotection to synthesize targeted chemotherapeutics like Melflufen (melphalan flufenamide) without degrading the nitrogen mustard pharmacophore [1].

Synthesis of LAT1-Targeted Prodrugs

Leveraging the nitro group as a stable masked amine during the conjugation of chlorambucil or sesamol to the phenylalanine core, followed by reduction, to enhance cellular uptake via the L-type amino acid transporter 1 [2].

Assembly of Antibody-Drug Conjugate (ADC) Payloads

Employing the compound as a critical building block in the solid- or solution-phase synthesis of complex cytotoxic payloads, such as Tubulysin derivatives, where precise orthogonal protection is required during multi-step assembly [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Piezoelectric peptide materials research
Nitro-substituted Boc-dipeptide precursor
Reported geff enhancement and self-assembly reproducibility
Boc SPPS with post-synthetic modification
Boc-compatible para-nitro building block
Orthogonal nitro-to-amine reduction after chain assembly
Bifunctional chelating agent synthesis
High-purity Boc-4-nitro-Phe starting material
Coupling efficiency for radiopharmaceutical intermediates
Supramolecular peptide nanomaterials
Self-assembling Boc-dipeptide with para-nitro groups
Hierarchical nanotube-to-microtape morphology control

XLogP3

1.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

310.11648630 Da

Monoisotopic Mass

310.11648630 Da

Heavy Atom Count

22

Other CAS

33305-77-0

Wikipedia

N-[tert-Butoxy(hydroxy)methylidene]-4-nitrophenylalanine

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